Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive technical guide on the application of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (hereafter referred to as AFTT) as a high-efficacy corrosion inhibitor, particularly for mild steel in acidic environments. We delve into the molecular rationale behind its inhibitory action, detailing the synergistic roles of its furan ring, triazole core, and functional groups. This guide furnishes detailed, field-proven protocols for the synthesis of AFTT and its comprehensive evaluation using gravimetric, electrochemical, and surface analysis techniques. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring that researchers can not only replicate the procedures but also understand the underlying principles. This document is intended for materials scientists, corrosion engineers, and chemical researchers seeking to leverage advanced heterocyclic inhibitors for metal protection.
Section 1: Introduction to Corrosion and the Role of Triazole-Based Inhibitors
Corrosion is a spontaneous electrochemical process that leads to the degradation of metals, resulting in substantial economic losses and significant safety concerns across various industries. The global cost of corrosion is estimated to be approximately 3.4% of the world's Gross Domestic Product[1]. Industrial processes such as acid pickling, industrial cleaning, and oil and gas exploration frequently utilize acidic solutions, which aggressively accelerate metal corrosion[1][2].
The use of organic corrosion inhibitors is a primary strategy for mitigating corrosion. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment[3]. The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure. Compounds containing heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons (from aromatic rings or multiple bonds) are particularly effective, as these features serve as active centers for adsorption[1][2][3].
Among the various classes of organic inhibitors, triazole derivatives have garnered significant attention.[1][4][5][6] Their molecular architecture, which includes three nitrogen atoms within a stable five-membered ring, provides multiple coordination sites for bonding with metal surfaces.[4] These compounds are known for their straightforward synthesis, environmental friendliness, and stability in harsh acidic conditions.[1][6] 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (AFTT) is a promising member of this family, designed to maximize protective action through a combination of functional groups.
Section 2: Profile of the Inhibitor: 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (AFTT)
Molecular Structure and Key Features
The efficacy of AFTT as a corrosion inhibitor stems from its unique combination of structural motifs, each contributing to its ability to adsorb strongly onto a metal surface.
-
1,2,4-Triazole Ring: The core of the molecule, containing three nitrogen atoms, provides primary sites for coordination with vacant d-orbitals of metal atoms.
-
Thiol/Thione Group (-SH/ =S): The exocyclic sulfur atom is a soft base, exhibiting a strong affinity for soft acid metal surfaces like steel, leading to stable coordinate bond formation. This group exists in a thiol-thione tautomeric equilibrium, which can influence its adsorption behavior.[7]
-
Furan Ring: The oxygen heteroatom and the delocalized π-electrons of the furan ring provide additional sites for adsorption.
-
Allyl Group (-CH₂-CH=CH₂): The π-electrons of the vinyl group offer further electron density for interaction with the metal surface.
Caption: Molecular structure of 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (thiol form).
Synthesis Protocol
The synthesis of AFTT can be achieved through a multi-step process starting from furan-2-carboxylic acid hydrazide. The following protocol is based on established methods for synthesizing analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[8][9]
Step 1: Synthesis of Potassium 2-(furan-2-carbonyl)hydrazine-1-carbodithioate
-
Dissolve furan-2-carboxylic acid hydrazide (10 mmol) in absolute ethanol (50 mL).
-
Add potassium hydroxide (10 mmol) to the solution and stir until it dissolves completely.
-
Cool the mixture in an ice bath and add carbon disulfide (12 mmol) dropwise while stirring vigorously.
-
Continue stirring for 12-16 hours at room temperature.
-
Collect the precipitated potassium dithiocarbazate salt by filtration, wash with cold diethyl ether, and dry in a desiccator.
Step 2: Synthesis of N'-allyl-2-(furan-2-carbonyl)hydrazine-1-carbothiohydrazide
-
Suspend the potassium salt from Step 1 (8 mmol) in absolute ethanol (40 mL).
-
Add allyl bromide (or allyl chloride) (8 mmol) to the suspension.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC. The evolution of H₂S gas may be observed.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the resulting solid precipitate, wash with water, and recrystallize from ethanol to obtain the thiosemicarbazide intermediate.
Step 3: Cyclization to 4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol (AFTT)
-
Reflux the thiosemicarbazide intermediate from Step 2 (5 mmol) in an aqueous solution of sodium hydroxide (8%, 25 mL) for 4-6 hours.
-
Monitor the reaction completion using TLC.
-
After cooling the reaction mixture to room temperature, carefully acidify it with dilute hydrochloric acid (e.g., 1N HCl) to a pH of ~5-6.
-
The crude AFTT will precipitate out of the solution.
-
Filter the solid, wash thoroughly with distilled water to remove any inorganic salts, and dry.
-
Recrystallize the product from a suitable solvent, such as an ethanol-water mixture, to yield pure AFTT.
Section 3: Mechanism of Corrosion Inhibition
The protective action of AFTT is attributed to its adsorption onto the metal surface, which blocks the active sites for anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[4] This adsorption can occur through two primary mechanisms: physisorption and chemisorption.
-
Physisorption: Involves electrostatic interactions between the charged metal surface (which is positively charged in acidic media) and protonated AFTT molecules.
-
Chemisorption: Involves the sharing of electrons between the heteroatoms (N, S, O) of AFTT and the vacant d-orbitals of iron atoms, forming strong coordinate bonds. The π-electrons from the furan and allyl groups also contribute to this interaction.[1]
Insights from Quantum Chemical Calculations:
Theoretical studies, often using Density Functional Theory (DFT), provide deep insights into the inhibitor-metal interaction.[10][11] For triazole derivatives, key quantum chemical parameters correlate with inhibition efficiency[12][13][14][15]:
-
E(HOMO) (Energy of the Highest Occupied Molecular Orbital): A higher E(HOMO) value indicates a greater tendency of the molecule to donate electrons to the metal surface, enhancing adsorption.
-
E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): A lower E(LUMO) value suggests a higher ability of the molecule to accept electrons from the metal, forming feedback bonds.
-
Energy Gap (ΔE = E(LUMO) - E(HOMO)): A smaller energy gap implies higher reactivity and thus better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment can facilitate stronger electrostatic interactions and displacement of water molecules from the metal surface.
A study on the closely related molecule, 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, showed that the thione tautomer exhibits superior inhibitor performance compared to the thiol form, highlighting the importance of the C=S bond in the adsorption process.[7] A similar mechanism is proposed for AFTT.
Caption: Proposed mechanism of AFTT adsorption on a metal surface in acidic media.
Section 4: Experimental Evaluation Protocols
To validate the efficacy of AFTT, a combination of gravimetric, electrochemical, and surface analysis techniques is required. The following protocols provide a comprehensive framework for this evaluation.
Caption: Overall experimental workflow for evaluating AFTT corrosion inhibitor performance.
Gravimetric (Weight Loss) Method
Principle: This classic method directly measures the amount of metal lost over time. It is simple, reliable, and provides a tangible measure of the average corrosion rate.[16][17][18] The ASTM G1/G31 standards provide a framework for conducting these tests.[19]
Protocol:
-
Specimen Preparation:
-
Cut mild steel coupons to a standard size (e.g., 2.5 cm x 2.0 cm x 0.2 cm).
-
Abrade the surfaces sequentially with different grades of emery paper (e.g., 220, 400, 600, 800, 1200 grit).
-
Degrease the coupons with acetone, rinse with deionized water, and dry with a warm air stream.
-
Weigh each coupon accurately to four decimal places (W₁) using an analytical balance.
-
Immersion Test:
-
Prepare a blank solution (e.g., 1M HCl) and several test solutions with varying concentrations of AFTT (e.g., 50, 100, 200, 500 ppm) in 1M HCl.
-
Completely immerse one prepared coupon into each beaker containing 100 mL of the blank or test solution.
-
Cover the beakers and leave them undisturbed for a set period (e.g., 6 hours) at a constant temperature (e.g., 298 K).
-
Post-Immersion:
-
Carefully remove the coupons from the solutions.
-
Rinse with deionized water.
-
Clean the coupons with a cleaning solution (e.g., 20% NaOH with 200 g/L zinc dust) to remove corrosion products, scrub gently with a soft brush, rinse with water and acetone, and dry.
-
Weigh each coupon again to determine the final weight (W₂).
Data Analysis:
-
Corrosion Rate (CR) in mm/year:
CR = (8.76 × 10⁴ × ΔW) / (A × T × D)
where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³, ~7.85 for mild steel).[20]
-
Inhibition Efficiency (IE%):
IE% = [(CR₀ - CRᵢ) / CR₀] × 100
where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the presence of the inhibitor.
Electrochemical Characterization
Principle: Electrochemical methods are rapid and provide detailed information about the kinetics and mechanism of corrosion.[20] A standard three-electrode cell is used, containing a working electrode (the mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum foil).
Protocol:
-
Electrode Preparation: Prepare a mild steel working electrode by embedding a steel rod in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed. Prepare the surface as described in 4.1.1.
-
Measurement:
-
Immerse the three electrodes in the test solution (blank or with AFTT).
-
Allow the system to stabilize for about 30-60 minutes until the open-circuit potential (OCP) is steady.
-
Perform the electrochemical measurements using a potentiostat.
4.2.1 Potentiodynamic Polarization (PDP)
Principle: PDP curves reveal whether an inhibitor affects the anodic, cathodic, or both reactions (mixed-type).[21] The corrosion current density (i_corr), which is proportional to the corrosion rate, is determined by extrapolating the Tafel plots.[22][23]
Procedure:
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1.0 mV/s).
-
Plot the logarithm of the current density (log i) versus the applied potential (E).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the intersection of the extrapolated anodic and cathodic Tafel slopes.
Data Analysis:
-
Inhibition Efficiency (IE%):
IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100
where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Inhibitor Type: If E_corr shifts by more than ±85 mV, the inhibitor is considered anodic or cathodic. If the shift is smaller, it is a mixed-type inhibitor.[23]
4.2.2 Electrochemical Impedance Spectroscopy (EIS)
Principle: EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the charge transfer process at the metal/solution interface.[24][25] Data is often presented as Nyquist plots.
Procedure:
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).[26]
-
The resulting impedance data is modeled using an equivalent electrical circuit to extract parameters.[27]
Data Analysis:
-
Nyquist Plot: A larger semicircle diameter indicates a higher charge transfer resistance (R_ct) and better corrosion protection.
-
Charge Transfer Resistance (R_ct): Represents the resistance to the corrosion reaction at the interface.
-
Double Layer Capacitance (C_dl): Relates to the adsorption of the inhibitor and the thickness of the electrical double layer. A decrease in C_dl upon inhibitor addition suggests the displacement of water molecules by the AFTT molecules.
-
Inhibition Efficiency (IE%):
IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100
where R_ctᵢ and R_ct₀ are the charge transfer resistances with and without the inhibitor, respectively.
Surface Analysis Techniques
Principle: These techniques provide direct visual and chemical evidence of the formation of a protective inhibitor film on the metal surface. Coupons are analyzed after immersion in blank and inhibitor solutions.
4.3.1 Scanning Electron Microscopy (SEM)
-
Purpose: To visualize the surface morphology.
-
Expected Result: A coupon from the blank solution will show a rough, damaged surface characteristic of acid attack. A well-inhibited coupon will appear much smoother, indicating the presence of a protective film.[27]
4.3.2 X-ray Photoelectron Spectroscopy (XPS)
-
Purpose: To determine the elemental composition and chemical state of the surface layer.[28]
-
Expected Result: XPS spectra of an inhibited surface should show peaks corresponding to N, S, and O, confirming the adsorption of the AFTT molecule onto the steel surface.[29] High-resolution scans can elucidate the nature of the chemical bonds formed between the inhibitor and the metal.
4.3.3 Atomic Force Microscopy (AFM)
-
Purpose: To provide three-dimensional topographical images of the surface at high resolution.[30]
-
Expected Result: AFM can quantify the reduction in surface roughness due to inhibition and directly visualize the adsorbed inhibitor film.[31]
Section 5: Data Interpretation and Expected Results
The following tables summarize the kind of quantitative data expected from the evaluation of AFTT.
Table 1: Example Data from Weight Loss Measurements
| Inhibitor Conc. (ppm) |
Weight Loss (mg) |
Corrosion Rate (mm/y) |
Inhibition Efficiency (IE%) |
| 0 (Blank) |
55.2 |
12.85 |
- |
| 50 |
15.1 |
3.52 |
72.6 |
| 100 |
8.3 |
1.93 |
85.0 |
| 200 |
4.1 |
0.95 |
92.6 |
| 500 | 2.5 | 0.58 | 95.5 |
Table 2: Example Data from Potentiodynamic Polarization
| Inhibitor Conc. (ppm) |
E_corr (mV vs SCE) |
i_corr (μA/cm²) |
Anodic Slope (βa) |
Cathodic Slope (βc) |
IE% |
| 0 (Blank) |
-485 |
1150 |
75 |
-125 |
- |
| 200 | -502 | 86 | 70 | -118 | 92.5 |
The minor shift in E_corr suggests AFTT acts as a mixed-type inhibitor.
Table 3: Example Data from Electrochemical Impedance Spectroscopy
| Inhibitor Conc. (ppm) |
R_ct (Ω·cm²) |
C_dl (μF/cm²) |
IE% |
| 0 (Blank) |
45 |
150 |
- |
| 200 | 620 | 45 | 92.7 |
The significant increase in R_ct and decrease in C_dl confirm the formation of a protective, low-permittivity film on the surface.
Section 6: Conclusion and Future Directions
4-Allyl-5-furan-2-yl-4H-1,2,4-triazole-3-thiol is a highly effective corrosion inhibitor for mild steel in acidic media. Its molecular structure is optimized for strong adsorption through multiple active sites, including the triazole ring, thiol/thione group, and π-systems of the furan and allyl moieties. The protocols detailed herein provide a robust framework for synthesizing and rigorously evaluating the performance of AFTT. The expected results from gravimetric, electrochemical, and surface studies should converge to demonstrate high inhibition efficiency (>90%) at optimal concentrations.
Future research could explore the effect of temperature on inhibition efficiency, investigate potential synergistic effects when AFTT is combined with other compounds, and test its performance in different corrosive media (e.g., CO₂-saturated brines) relevant to the oil and gas industry.
Section 7: References
-
Hrimla, M., Bahsis, L., Laamari, M. R., Julve, M., & Stiriba, S. E. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. International Journal of Molecular Sciences, 23(1), 16. [Link]
-
Verma, C., Olasunkanmi, L. O., Akpan, E. D., Lgaz, H., Sherif, E. S. M., & Ebenso, E. E. (2022). Metal corrosion inhibition by triazoles: A review. International Journal of Corrosion and Scale Inhibition, 11(2), 524-540. [Link]
-
Quraishi, M. A., & Sardar, R. (2003). Aromatic Triazoles as Corrosion Inhibitors for Mild Steel in Acidic Environments. CORROSION, 59(11), 1024-1030. [Link]
-
Corrosionpedia. (n.d.). Weight Loss Analysis. [Link]
-
Alabama Specialty Products, Inc. (n.d.). Introduction to Corrosion Monitoring. [Link]
-
Lagrenée, M., Mernari, B., Bouanis, M., Traisnel, M., & Bentiss, F. (2002). Inhibitor effects of triazole derivatives on corrosion of mild steel in acidic media. Corrosion Science, 44(3), 573-588. [Link]
-
Gabitov, A. I. (2020). Calculation of Quantum Chemical Values of Corrosion Inhibitors Molecules by Heterocyclic Compounds. IOP Conference Series: Earth and Environmental Science, 459, 022064. [Link]
-
Rybotycka, O., & Ciszewski, A. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials, 14(11), 2785. [Link]
-
Autolab Application Note COR02. (n.d.). Measurement of Corrosion Rates. [Link]
-
Shenyang EMT Piping Technology Co., Ltd. (2023). How to measure the corrosion rate![Link]
-
Idris, M. N., Daud, A. R., & Othman, N. K. (2013). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings, 1571, 134. [Link]
-
El-Sabbah, M. M. B., et al. (2022). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports, 12(1), 1-20. [Link]
-
Loto, R. T. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Results in Engineering, 16, 100650. [Link]
-
Zhang, D. Q., Gao, L. X., & Zhou, G. D. (2004). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. International Journal of Quantum Chemistry, 98(3), 346-352. [Link]
-
ASTM International. (2018). Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method) (D2688-18). [Link]
-
Hrimla, M., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Open Chemistry. [Link]
-
Tancogne-Dejean, T., et al. (2022). A Quantum Computational Method for Corrosion Inhibition. Journal of Chemical Theory and Computation, 18(6), 3734-3744. [Link]
-
Mohammed, M. H., & Al-Baghdadi, S. B. (2023). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal, 22(9), 2946-2952. [Link]
-
da Silva, J. C. P., et al. (2024). Copper corrosion inhibition in acidic aqueous media through tolyltriazole application: performance analysis. Journal of Adhesion Science and Technology, 1-19. [Link]
-
Collazo, A., et al. (2000). Electrochemical Impedance Spectroscopy as a Tool for Studying Steel Corrosion Inhibition in Simulated Concrete Environments—Red Mud Used as Rebar Corrosion Inhibitor. ASTM Special Technical Publication, 1389, 287-301. [Link]
-
Idris, M. N., Daud, A. R., & Othman, N. K. (2013). Electrochemical impedance spectroscopy study on corrosion inhibition of benzyltriethylammonium chloride. AIP Conference Proceedings, 1571(1), 134-139. [Link]
-
Eddy, N. O., et al. (2023). Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. ChemSearch Journal, 14(1), 1-12. [Link]
-
ResearchGate. (n.d.). Measured potentiodynamic polarization curves for corrosion inhibitor model compounds. [Link]
-
Toukal, L., et al. (2016). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Der Pharma Chemica, 8(2), 263-271. [Link]
-
Eddy, N. O., et al. (2023). Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. ChemSearch Journal, 14(1), 1-12. [Link]
-
Hrimla, M., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. International journal of molecular sciences, 23(1), 16. [Link]
-
ASTM International. (2016). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (G59-97(2016)). [Link]
-
ResearchGate. (n.d.). Potentiodynamic polarization curves of corrosion inhibition of mild.... [Link]
-
He, J., et al. (2023). Adsorption mechanism of quaternary ammonium corrosion inhibitor on carbon steel surface using ToF-SIMS and XPS. Applied Surface Science, 607, 155023. [Link]
-
H-Abada, S., et al. (2023). Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. In Corrosion Inhibitors. [Link]
-
Wang, C. J., et al. (2024). Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. Journal of Materials Research and Technology, 29, 123-135. [Link]
-
Special Metals. (n.d.). Potentiodynamic polarization methods. [Link]
-
ResearchGate. (n.d.). AFM Studies of the Adhesion Properties of Surfactant Corrosion Inhibitor Films. [Link]
-
Lazo, D. E., et al. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. ACS Omega, 6(3), 2336-2348. [Link]
-
Prosek, T., & Nazarov, A. (2020). Application of AFM-Based Techniques in Studies of Corrosion and Corrosion Inhibition of Metallic Alloys. Metals, 10(11), 1461. [Link]
-
Koparir, P., et al. (2018). Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism. Journal of the Serbian Chemical Society, 83(10), 1169-1179. [Link]
-
Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(12), 1058-1069. [Link]
-
ResearchGate. (n.d.). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. [Link]
-
Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(12), 1058-1069. [Link]
-
Siwek, A., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Acta Poloniae Pharmaceutica, 78(3), 329-337. [Link]
-
Al-Amiery, A. A., et al. (2022). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment. Scientific reports, 12(1), 1-14. [Link]
Sources